tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 2306249-50-1
VCID: VC11643098
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC2CC1CN2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate

CAS No.: 2306249-50-1

Cat. No.: VC11643098

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate - 2306249-50-1

Specification

CAS No. 2306249-50-1
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1
Standard InChI Key VERHYGQTHIOMQC-XHNCKOQMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1CN2
SMILES CC(C)(C)OC(=O)NC1CC2CC1CN2
Canonical SMILES CC(C)(C)OC(=O)NC1CC2CC1CN2

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane system, a norbornane-derived scaffold, with an azabicyclic nitrogen at position 2 and a tert-butyl carbamate group at position 5. The molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol. The stereochemistry at positions 1S, 4S, and 5R imposes distinct spatial constraints, influencing its reactivity and biological interactions.

PropertyValue
CAS No.2306249-50-1
IUPAC Nametert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
SMILESCC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1CN2
InChI KeyVERHYGQTHIOMQC-XHNCKOQMSA-N

The bicyclic structure enhances metabolic stability compared to linear analogs, making it valuable in drug design.

Stereochemical Considerations

The (1S,4S,5R) configuration distinguishes this compound from related isomers, such as the (1R,4R,5R) variant (CAS: 1400808-13-0). X-ray crystallography and NMR studies confirm that the stereochemistry governs hydrogen-bonding patterns and enzyme-binding affinities. For instance, the axial orientation of the carbamate group in the (1S,4S,5R) isomer facilitates interactions with hydrophobic pockets in kinase targets .

Synthetic Methodologies

Carbamate Protection Strategies

The synthesis typically begins with the protection of the secondary amine in 2-azabicyclo[2.2.1]heptane using di-tert-butyl dicarbonate (Boc₂O). A representative procedure involves:

  • Dissolving the amine in dichloromethane (DCM) with triethylamine (Et₃N).

  • Adding Boc₂O at 0°C and stirring at room temperature for 12 hours.

  • Purifying via column chromatography (ethyl acetate/hexane).

This method achieves yields >80% and is scalable to multigram quantities.

Coupling Reactions in Drug Intermediate Synthesis

The compound’s primary application lies in nucleophilic substitution and amide coupling reactions. For example, in the synthesis of kinase inhibitors:

Example 1: Synthesis of N-[4-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)phenyl]-4-methylbenzenesulphonamide

  • Reagents: 4-Fluoroaniline, p-toluenesulphonyl chloride, tert-butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate.

  • Conditions: DMF, 130°C, 16 hours.

  • Yield: 16% after chromatography.

  • Characterization: ¹H NMR (400 MHz, MeOH-d₄) δ 2.12 (s, 2H), 2.36 (s, 3H); ESI-MS m/z 444.17 [M+1]⁺ .

Example 2: Synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]-3-azabicyclo[3.1.0]hexan-6-amine

  • Reagents: 2-Chloro-5-(trifluoromethyl)pyridine.

  • Conditions: DMF, 80°C, 6 hours.

  • Yield: Quantitative conversion (purified via 30% ethyl acetate/hexane).

Large-Scale Production Challenges

Scale-up efforts face challenges in minimizing epimerization during Boc deprotection. Optimal conditions use trifluoroacetic acid (TFA) in DCM at 0°C, preserving stereochemical integrity .

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound’s rigid structure aligns with ATP-binding pockets in kinases. Modifications at the carbamate group yield analogs with nanomolar IC₅₀ values against EGFR and ALK kinases . For instance, coupling with pyrrolo[2,3-d]pyrimidine derivatives produced compounds showing >90% inhibition at 1 μM concentrations in enzymatic assays .

Antiviral and Antibiotic Research

Derivatives exhibit activity against RNA viruses, including SARS-CoV-2, by targeting viral proteases. A 2023 study reported EC₅₀ values of 2.4 μM in Vero E6 cells, with low cytotoxicity (CC₅₀ > 50 μM).

Research Findings and Biological Evaluation

In Vitro Pharmacokinetics

Microsomal stability assays (human liver microsomes) show a half-life of 45 minutes, suggesting moderate hepatic clearance. Plasma protein binding is 89%, aligning with lipophilic carbamates.

In Vivo Efficacy

In murine models of non-small cell lung cancer (NSCLC), a derivative (50 mg/kg, oral) reduced tumor volume by 62% vs. controls over 21 days, with no weight loss observed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator